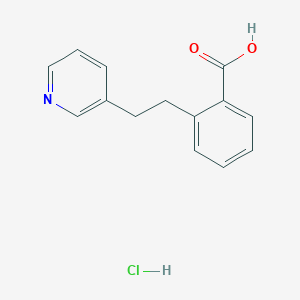![molecular formula C8H11ClN2O2 B1391368 3-[(Pyridin-2-yl)amino]propansäure-Hydrochlorid CAS No. 1181458-18-3](/img/structure/B1391368.png)
3-[(Pyridin-2-yl)amino]propansäure-Hydrochlorid
Übersicht
Beschreibung
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is a chemical compound with the CAS Number: 1181458-18-3 . It is also known as N-(2-pyridinyl)-beta-alanine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 3-[(Pyridin-2-yl)amino]propanoic acid can be achieved from 2-Aminopyridine and Butyl acrylate .Molecular Structure Analysis
The molecular weight of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is 202.64 . The InChI Code is 1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H .Chemical Reactions Analysis
3-[(Pyridin-2-yl)amino]propanoic acid can be used in the preparation of Dabigatran etexilate derivatives .Physical And Chemical Properties Analysis
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von Dabigatran-Etexilat-Derivaten
“3-[(Pyridin-2-yl)amino]propansäure-Hydrochlorid” kann bei der Herstellung von Dabigatran-Etexilat-Derivaten verwendet werden . Dabigatran-Etexilat ist ein orales Antikoagulans aus der Klasse der direkten Thrombininhibitoren. Es wird für verschiedene klinische Indikationen untersucht und bietet in einigen Fällen eine Alternative zur oralen Antikoagulation mit Vitamin-K-Antagonisten.
Synthese von Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivaten
Diese Verbindung wird bei der Synthese neuartiger Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivate verwendet . Diese Derivate haben vielversprechende biologische Aktivitäten gezeigt, wie z. B. Inhibitoren der Rezeptor-Tyrosinkinase, Antikrebsaktivität gegen Lungenkrebs, antibakterielle und antimykotische Aktivität gegen spezialisierte aquatische Bakterienarten, grampositive und gramnegative Arten sowie Pilzarten und antioxidative Aktivität .
Pharmakokinetische Profile
Die pharmakokinetischen Profile der mit “this compound” synthetisierten Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivate wurden bewertet . Pharmakokinetik ist ein Schlüsselaspekt der Arzneimittelentwicklung, da sie dazu beiträgt, die Dosierung, die Verabreichungsroute und die potenziellen Nebenwirkungen eines Arzneimittels zu bestimmen.
Antikrebsaktivität
Die synthetisierten Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivate haben eine signifikante Antikrebsaktivität gegen Lungenkrebs gezeigt . Tatsächlich besitzen einige dieser Verbindungen eine stärkere zytotoxische Aktivität als das Referenzmedikament (d. h. Imatinib) .
Antibakterielle und antimykotische Aktivität
Diese Derivate haben auch eine antibakterielle und antimykotische Aktivität gegen spezialisierte aquatische Bakterienarten, grampositive und gramnegative Arten sowie Pilzarten gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Antioxidative Aktivität
Die antioxidative Eigenschaft der Derivate wurde mittels der DPPH (2,2-Diphenylpicrylhydrazyl)-Methode untersucht, und die Ergebnisse zeigten, dass der ermittelte IC 50 -Wert nahe am IC 50 -Wert der Ascorbinsäure lag . Dies zeigt, dass diese Verbindungen potenzielle Anwendungen bei der Minderung von oxidativen Stress-bedingten Krankheiten haben könnten.
Synthese von N-(pyridin-2-yl)amiden und 3-Bromimidazo[1,2-a]pyridinen
“this compound” kann bei der chemodivergenten Synthese von N-(pyridin-2-yl)amiden und 3-Bromimidazo[1,2-a]pyridinen aus α-Bromketonen und 2-Aminopyridinen verwendet werden . Diese Verbindungen haben in den letzten Jahren aufgrund ihrer vielfältigen medizinischen Anwendungen große Aufmerksamkeit erregt .
Herstellung von Koordinations-Polymeren
3-Pyridinpropionsäure, die strukturell ähnlich wie “this compound” ist, wurde bei der Herstellung neuer Koordinations-Polymere von Ag, Cu und Zn verwendet . Dies deutet auf mögliche Anwendungen von “this compound” im Bereich der Materialwissenschaften und Nanotechnologie hin.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in the preparation of dabigatran etexilate derivatives , which are direct thrombin inhibitors. Therefore, it is possible that 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride may also interact with thrombin or related proteins, but this requires further investigation.
Mode of Action
Given its potential relation to Dabigatran etexilate derivatives , it might inhibit thrombin, preventing the conversion of fibrinogen to fibrin, and thus impeding blood clot formation.
Biochemical Pathways
If it acts similarly to Dabigatran etexilate derivatives , it could impact the coagulation cascade by inhibiting thrombin. This would disrupt the formation of fibrin clots, affecting hemostasis.
Result of Action
If it acts as a thrombin inhibitor like Dabigatran etexilate derivatives , it could prevent blood clot formation at the molecular level and alter cellular processes related to coagulation.
Eigenschaften
IUPAC Name |
3-(pyridin-2-ylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMWCDMOHPRMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



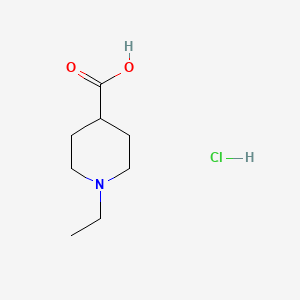
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)

![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)
![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
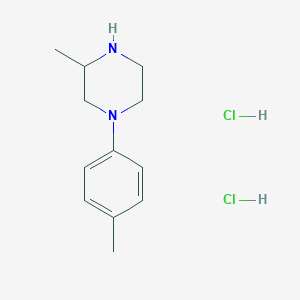
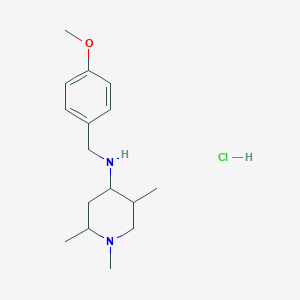
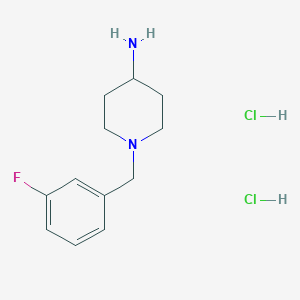
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
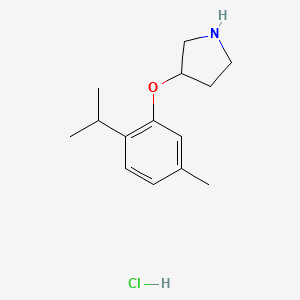

![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

